molecular formula C10H6NNaO2 B098913 Quinaldic Acid Sodium Salt CAS No. 16907-79-2

Quinaldic Acid Sodium Salt

Cat. No.: B098913
CAS No.: 16907-79-2
M. Wt: 195.15 g/mol
InChI Key: PLTCLMZAIZEHGD-UHFFFAOYSA-M
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Description

Quinaldic Acid Sodium Salt is a chemical compound derived from quinoline, a nitrogen-containing heterocyclic aromatic compound Quinolines are known for their wide range of applications in medicinal, synthetic organic chemistry, and industrial chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium quinoline-2-carboxylate typically involves the reaction of quinoline-2-carboxylic acid with sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization. The general reaction can be represented as follows:

Quinoline-2-carboxylic acid+NaOHSodium quinoline-2-carboxylate+H2O\text{Quinoline-2-carboxylic acid} + \text{NaOH} \rightarrow \text{Quinaldic Acid Sodium Salt} + \text{H}_2\text{O} Quinoline-2-carboxylic acid+NaOH→Sodium quinoline-2-carboxylate+H2​O

Industrial Production Methods

In industrial settings, the production of sodium quinoline-2-carboxylate may involve more efficient and scalable methods. One such method is the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, is becoming increasingly popular in the industrial production of quinoline derivatives .

Chemical Reactions Analysis

Types of Reactions

Quinaldic Acid Sodium Salt can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form quinoline-2-carboxylic acid.

    Reduction: It can be reduced to form quinoline-2-carboxaldehyde.

    Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophilic reagents such as amines and thiols can be used under basic conditions.

Major Products

Scientific Research Applications

Quinaldic Acid Sodium Salt has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.

    Biology: It has been studied for its potential antimicrobial and anticancer properties.

    Medicine: It is being investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of sodium quinoline-2-carboxylate involves its interaction with various molecular targets. In biological systems, it can bind to enzymes and receptors, modulating their activity. For example, it has been shown to inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, its ability to intercalate into DNA makes it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

Quinaldic Acid Sodium Salt can be compared with other quinoline derivatives, such as:

    Quinoline-2-carboxylic acid: Similar in structure but lacks the sodium ion, making it less soluble in water.

    Quinoline-2-carboxaldehyde: A reduced form of sodium quinoline-2-carboxylate with different reactivity.

    Quinoline-2-carboxamide: Another derivative with potential biological activity.

The uniqueness of sodium quinoline-2-carboxylate lies in its solubility and reactivity, making it a versatile compound for various applications .

Properties

IUPAC Name

sodium;quinoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO2.Na/c12-10(13)9-6-5-7-3-1-2-4-8(7)11-9;/h1-6H,(H,12,13);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLTCLMZAIZEHGD-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6NNaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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